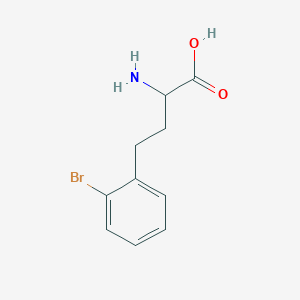

2-Amino-4-(2-bromophenyl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-(2-bromophenyl)butanoic acid is an organic compound that features both an amino group and a brominated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-4-(2-bromophenyl)butanoic acid involves starting from N-Boc-glutamic acid tert-butyl ester. The double tert-butyl protection is necessary to prevent partial racemization during Barton’s radical decarboxylation, which is used to transform the γ-carboxylic group into a bromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, radical reactions, and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-bromophenyl)butanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted aromatic compounds.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the aromatic ring with another aromatic or aliphatic group.

Scientific Research Applications

2-Amino-4-(2-bromophenyl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-bromophenyl)butanoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the brominated aromatic ring can participate in π-π interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(2-bromophenyl)butanoic acid is unique due to the position of the bromine atom on the aromatic ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its isomers .

Biological Activity

2-Amino-4-(2-bromophenyl)butanoic acid, a chiral amino acid derivative, is notable for its potential biological activity. The compound's structure includes an amino group and a bromophenyl moiety, which may play significant roles in its interactions with biological systems. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C10H12BrNO2

- Molecular Weight : Approximately 270.079 g/mol

- Structural Features :

- An amino group at the second carbon

- A brominated phenyl group at the fourth position of the butanoic acid chain

These features suggest that this compound may exhibit unique reactivity and interaction capabilities within biological systems.

Neurotransmitter Interaction

Research indicates that compounds similar to this compound can influence neurotransmitter systems. Its structural similarity to known neurotransmitters suggests potential interactions with receptors involved in synaptic transmission. Specifically, brominated compounds have been observed to enhance binding affinities to certain receptors, which could affect neurological functions.

Comparative Analysis with Similar Compounds

The following table summarizes structural analogs of this compound and their unique features:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2-Amino-4-(3-bromophenyl)butanoic acid | Similar structure but with a bromine at position 3 | May exhibit different receptor interactions |

| 2-Amino-3-(4-bromophenyl)propanoic acid | One carbon shorter than butanoic version | Potentially different metabolic pathways |

| 2-Amino-5-(4-bromophenyl)pentanoic acid | Extended carbon chain compared to butanoic version | Could influence lipophilicity and bioavailability |

This diversity highlights the potential for varied biological activities among structurally similar compounds.

Pharmacodynamics and Pharmacokinetics

Preliminary studies suggest that this compound may interact with various biological targets. Investigations into its pharmacodynamics are ongoing, focusing on:

- Binding Affinities : Initial data indicate potential interactions with neurotransmitter receptors.

- Metabolic Pathways : Understanding how this compound is processed in vivo could elucidate its therapeutic potential.

Synthesis Methods

Various synthesis methods have been reported for producing this compound, showcasing both traditional organic synthesis techniques and modern biocatalytic approaches. These methods ensure the availability of the compound for further research into its biological properties .

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

2-amino-4-(2-bromophenyl)butanoic acid |

InChI |

InChI=1S/C10H12BrNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14) |

InChI Key |

OMFRQEMZOQGSSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(C(=O)O)N)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.